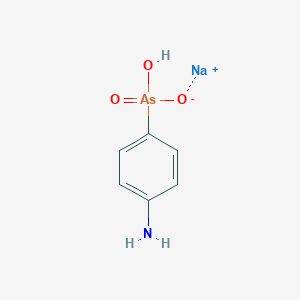
N-(4-Hydroxyphenyl)stearamide
Descripción general
Descripción
N-(4-Hydroxyphenyl)stearamide is a chemical compound with the molecular formula C24H41NO2 and a molecular weight of 375.59 . It is also known by other names such as N-stearoyl p-amino phenol .
Molecular Structure Analysis
The molecular structure of N-(4-Hydroxyphenyl)stearamide can be represented as CH3(CH2)16CONHC6H4OH . It has been studied using various methods such as FTIR, UV, and MS .Physical And Chemical Properties Analysis
N-(4-Hydroxyphenyl)stearamide is insoluble in water but soluble in polar organic solvents such as alcohol, dioxane, acetone, and dimethylformamide . It has a melting point of 131-133°C (lit.) .Aplicaciones Científicas De Investigación
Cancer Chemoprevention and Therapy : N-(4-Hydroxyphenyl)retinamide has shown potential as a chemopreventive agent in various cancers. It has been found effective against breast cancer, ovarian carcinoma, neuroblastoma, and prostate cancer in different experimental setups. The compound induces apoptosis (programmed cell death) in cancer cells, suggesting its utility in cancer therapy and prevention (Moon et al., 1979); (Pollard et al., 1991); (Formelli & Cleris, 1993); (Veronesi et al., 1992).
Mechanism of Action in Apoptosis : The compound has been shown to induce apoptosis through mechanisms involving mitochondrial reactive oxygen species, cytochrome C, caspase-3 activation, and DNA fragmentation. This indicates its potential for targeted cancer therapy (Suzuki et al., 1999); (Asumendi et al., 2002).
Effect on Immune Response : N-(4-Hydroxyphenyl)retinamide has been associated with enhanced natural killer (NK) cell activity, suggesting an immunoenhancing effect that could contribute to its anticancer properties (Villa et al., 1993).
Toxicity and Tolerability : Studies have investigated the tolerability and side effects of N-(4-Hydroxyphenyl)retinamide, particularly in the context of breast cancer prevention, demonstrating its relative safety and manageable side effects (Conley et al., 2000).
Metabolic Pathways : The metabolism of N-(4-Hydroxyphenyl)retinamide in mammary gland cells has been explored, providing insights into its mechanism of action and potential metabolic pathways that could be targeted for therapeutic interventions (Mehta et al., 1988).
Applications in Biosensors : The compound has been used in the development of biosensors, specifically in a study for the simultaneous determination of glutathione and piroxicam, demonstrating its potential in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
Differential Effects on Cancer and Normal Cells : Research indicates that N-(4-Hydroxyphenyl)retinamide is more effective in inducing apoptosis in cancer cells compared to normal cells, highlighting its potential selectivity as an anticancer agent (Oridate et al., 1997).
Potential in Combination Therapies : Studies suggest that N-(4-Hydroxyphenyl)retinamide could be effective in combination with other cancer treatments, such as cisplatin, enhancing the overall therapeutic effect (Formelli & Cleris, 1993).
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASWBJXTHOXPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059287 | |
| Record name | N-(4-Hydroxyphenyl)stearamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)stearamide | |
CAS RN |
103-99-1 | |
| Record name | N-(4-Hydroxyphenyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Stearoyl-p-aminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(4-Hydroxyphenyl)stearamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-4-hydroxyphenylstearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)











